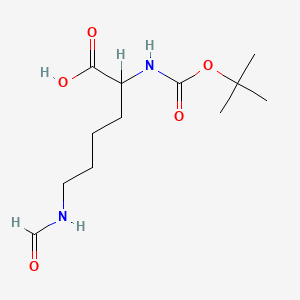

N~2~-(tert-butoxycarbonyl)-N~6~-formyllysine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N~2~-(tert-butoxycarbonyl)-N~6~-formyllysine” is a compound that involves the tert-butyloxycarbonyl (Boc) protecting group . The Boc group is commonly used to diminish the nucleophilicity of nitrogen atoms in various structures .

Synthesis Analysis

The synthesis of compounds involving the Boc group has been explored in various studies. For instance, N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine has been developed as a building block for peptide ubiquitination . This compound is fully compatible with solid-phase Fmoc chemistry and common peptide modifications .Molecular Structure Analysis

The molecular structure of compounds with the Boc group can be complex. For example, N2-(tert-Butoxycarbonyl)glutamin has a molecular formula of C10H18N2O5 .Chemical Reactions Analysis

The chemical reactions involving the Boc group are diverse. One study reported a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds using oxalyl chloride .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with the Boc group can vary widely. For instance, N2-(tert-Butoxycarbonyl)glutamin has an average mass of 246.260 Da and a monoisotopic mass of 246.121567 Da .作用机制

安全和危害

未来方向

The future directions for research on compounds with the Boc group are promising. For instance, a study described an efficient and sustainable method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent . This method could provide a practical approach for the preparation of various compounds with diverse modifications .

属性

IUPAC Name |

6-formamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5/c1-12(2,3)19-11(18)14-9(10(16)17)6-4-5-7-13-8-15/h8-9H,4-7H2,1-3H3,(H,13,15)(H,14,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCPNUMTVZBTMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-(tert-butoxycarbonyl)-N~6~-formyllysine | |

CAS RN |

2483-47-8 |

Source

|

| Record name | N2-(tert-Butoxycarbonyl)-N6-formyl-L-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002483478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC334077 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1148851.png)

![8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo-](/img/structure/B1148861.png)